(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
(E)-Ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This bicyclic system is substituted with a cyano group at position 3, an acrylamido moiety (bearing a thiophen-2-yl group) at position 2, and an ethyl carboxylate ester at position 4.
For example, the synthesis of thiophene and pyridine derivatives often involves condensation reactions with cyanoacetate derivatives or acrylamido linkages (e.g., reactions with malononitrile or ethyl cyanoacetate, as seen in and ) .
Properties
IUPAC Name |
ethyl 3-cyano-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-18(23)21-8-7-13-14(10-19)17(26-15(13)11-21)20-16(22)6-5-12-4-3-9-25-12/h3-6,9H,2,7-8,11H2,1H3,(H,20,22)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRHETXGUZYTKC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with a cyano group and an acrylamide moiety. Its structure is pivotal for its interaction with biological targets, particularly in neurological and cancer-related pathways.
Research indicates that compounds with similar structural frameworks exhibit various biological activities:
- Neuroprotective Effects :
-
Antinociceptive Activity :
- Compounds structurally related to this compound have shown pain-relieving properties in mouse models of neuropathic pain. They act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), influencing pain pathways and potentially providing therapeutic benefits for conditions like neuropathy .
-
Antitumor Activity :
- Derivatives of acrylamide compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds with similar frameworks demonstrated moderate to strong inhibitory activities against cancer cell proliferation, suggesting that this compound may possess similar antitumor properties .
Research Findings
A comprehensive analysis of the biological activity of this compound can be summarized as follows:
Case Studies
- Neurotoxicity Amelioration :
- Pain Relief in Neuropathy :
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s thienopyridine core (fused thiophene-pyridine) offers enhanced planarity and π-conjugation compared to simpler thiophene () or pyridine () systems. This may improve binding affinity in biological systems .
Substituent Effects: The thiophen-2-yl acrylamido group in the target compound differs from the substituted phenyl acrylamido groups in . Thiophene’s electron-rich nature may enhance charge-transfer interactions compared to phenyl derivatives . The cyano group at position 3 (target) is analogous to cyano substituents in and , which are known to stabilize molecular architecture and participate in hydrogen bonding .
Discussion :
Key Findings :
- The ethyl carboxylate group (common in , and 9) may improve bioavailability by balancing hydrophilicity and lipophilicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction. A typical protocol involves reacting ethyl 2-cyanoacetamido-thiophene derivatives with thiophen-2-yl-carboxaldehyde in toluene under reflux, using catalytic piperidine and acetic acid. Reaction completion is monitored by TLC, followed by cooling, filtration, and recrystallization with ethanol or methanol to isolate the product .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of IR spectroscopy (to confirm acrylamido C=O and cyano C≡N stretches), 1H NMR (to verify stereochemistry of the (E)-configured acrylamido group and dihydrothieno-pyridine ring protons), and mass spectrometry (for molecular ion validation). Recrystallization purity should be confirmed via melting point analysis and HPLC .
Q. What safety precautions are essential during handling?
- Methodological Answer : Wear PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation of dust, and prevent skin/eye contact. Store in airtight containers in a dry, ventilated area. In case of spills, vacuum with HEPA filters and dispose as hazardous waste .
Q. How can researchers assess the compound's potential bioactivity?
- Methodological Answer : Preliminary screening can include in vitro antioxidant assays (e.g., DPPH radical scavenging) and anti-inflammatory models (e.g., carrageenan-induced paw edema in rodents). Structural analogs with acrylamido-thiophene motifs have shown bioactivity, suggesting similar pathways for this compound .
Advanced Research Questions
Q. How can reaction yields be optimized for the Knoevenagel condensation step?
- Methodological Answer : Yield optimization requires tuning reaction parameters:
- Catalyst : Test alternative bases (e.g., DBU) or Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
- Solvent : Compare toluene with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Temperature : Conduct controlled microwave-assisted synthesis to reduce reaction time and byproducts .
Q. What strategies resolve ambiguities in stereochemical assignments of the acrylamido group?
- Methodological Answer : Use NOESY NMR to confirm (E)-configuration by detecting spatial proximity between acrylamido protons and adjacent thiophene/cyano groups. Computational modeling (DFT) can predict thermodynamic stability of stereoisomers, while X-ray crystallography provides definitive proof .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties. Mitigate by:
- ADME profiling : Assess solubility (logP), metabolic stability (microsomal assays), and plasma protein binding.
- Structural modification : Introduce hydrophilic groups (e.g., sulfonate) to enhance bioavailability .
Q. What protocols ensure scalability of the synthesis without compromising purity?
- Methodological Answer : For scale-up:
- Continuous flow chemistry : Reduces exothermic risks and improves mixing efficiency.
- Crystallization control : Use anti-solvent addition or seeding to maintain polymorph consistency.
- Process analytics : Implement inline PAT (e.g., FTIR) for real-time monitoring .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
